molecular formula C18H21BrN4O B2542701 3-(2-bromophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2320889-72-1

3-(2-bromophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2542701
CAS No.: 2320889-72-1
M. Wt: 389.297
InChI Key: DUTGLHZABXGUDA-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C18H21BrN4O and its molecular weight is 389.297. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

Researchers have investigated the stereoselective synthesis of active metabolites related to potent PI3 kinase inhibitors, highlighting the importance of stereochemistry in medicinal chemistry. The synthesis involved stereospecific hydroboration, oxidation, and reduction sequences to achieve the desired stereochemistry, demonstrating the compound's relevance in the synthesis of biologically active molecules (Chen et al., 2010).

Muscarinic Activities of Quinuclidinyl Derivatives

The synthesis of quinuclidin-3-yltriazole and -tetrazole derivatives has been explored, with evaluations of their potency and efficacy as muscarinic ligands. This research highlights the compound's potential application in developing therapeutics targeting muscarinic receptors (Wadsworth et al., 1992).

Radiopharmaceutical Potential

Studies on radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate have suggested potential applications of similar compounds in radiopharmaceuticals. These derivatives show selective localization in organs with a high concentration of muscarinic receptors, indicating their use in imaging and therapeutic applications (Rzeszotarski et al., 1984).

Catalysts for Enantioselective Synthesis

Research into the synthesis of chiral chemzymes, such as B-methyloxazaborolidine derivatives, has revealed their effectiveness as catalysts for the enantioselective reduction of ketones to chiral secondary alcohols. This application underscores the compound's relevance in asymmetric synthesis and chiral catalysis (Corey et al., 1989).

HIV Entry Inhibition

The compound has been related to studies on CCR5 receptor-based mechanisms of action for HIV entry inhibitors. This research provides insights into the development of novel therapeutic agents targeting HIV-1 by modulating the CCR5 receptor (Watson et al., 2005).

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)12-16(11-14)22-10-9-20-21-22/h1-4,9-10,14-16H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTGLHZABXGUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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